molecular formula C10H14ClN B2883759 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1909312-12-4

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2883759
CAS No.: 1909312-12-4
M. Wt: 183.68
InChI Key: LJLSHDRXACLCGI-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl It is a hydrochloride salt form of 1-methyl-2,3-dihydro-1H-inden-1-amine, which is a derivative of indene

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1-methyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting 1-methyl-2,3-dihydro-1H-inden-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically obtained by crystallization from an aqueous solution of hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-inden-1-amine hydrochloride
  • 1-methyl-2,3-dihydro-1H-indene
  • 1-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the methyl group at the 1-position of the indene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

1-methyl-2,3-dihydroinden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(11)7-6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLSHDRXACLCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-12-4
Record name 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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